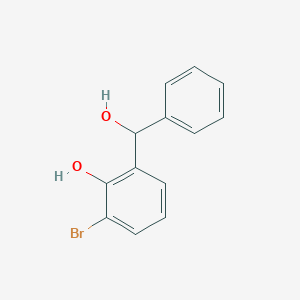
2-Bromo-6-(hydroxy(phenyl)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(hydroxy(phenyl)methyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a bromine atom, a hydroxyl group, and a phenylmethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-hydroxybenzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(hydroxy(phenyl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols. Substitution reactions can result in various substituted phenols depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-Bromo-6-(hydroxy(phenyl)methyl)phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenol: Lacks the phenylmethyl group and has different reactivity and applications.
6-Bromo-2-hydroxybenzyl alcohol: Similar structure but with different functional groups.
2,6-Dibromophenol: Contains an additional bromine atom, leading to different chemical properties.
Uniqueness
Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C13H11BrO2 |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
2-bromo-6-[hydroxy(phenyl)methyl]phenol |
InChI |
InChI=1S/C13H11BrO2/c14-11-8-4-7-10(13(11)16)12(15)9-5-2-1-3-6-9/h1-8,12,15-16H |
Clave InChI |
HVVHQPVHBFATNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















